4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(alpha-D-galactopyranosyloxy)-5,7-dihydroxy-
Description
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 2-(3,4-dihydroxyphenyl)-3-(α-D-galactopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one , precisely describes its molecular architecture (Table 1). Key features include:
- A flavone core (4H-1-benzopyran-4-one) with hydroxyl groups at positions 5 and 7
- A 3,4-dihydroxyphenyl (catechol) substituent at position 2
- An α-D-galactopyranosyl unit linked via an oxygen atom at position 3
Table 1: Essential chemical identifiers
The α-configuration of the galactopyranosyl linkage distinguishes this compound from its β-anomer, hyperoside (quercetin 3-O-β-D-galactopyranoside), which shares the same aglycone but differs in glycosidic bond stereochemistry. This structural nuance significantly influences physicochemical properties and biological interactions, as α-glycosides exhibit distinct enzymatic recognition patterns compared to β-glycosides.
Structural Classification Within Flavonoid Glycosides
This molecule belongs to the flavone O-glycoside subclass, defined by the presence of a sugar moiety attached via an oxygen atom to the flavone aglycone (Table 2). Its classification hierarchy includes:
Table 2: Structural classification framework
| Category | Classification |
|---|---|
| Primary Class | Flavonoids |
| Subclass | Flavones |
| Glycosylation Type | O-glycoside |
| Glycone | α-D-galactopyranose |
| Glycosidic Bond Position | C3 of flavone core |
The flavone backbone (2-phenyl-4H-chromen-4-one) provides a planar, conjugated π-system that enables antioxidant activity through electron delocalization, while the catechol group at C2 enhances radical scavenging capacity. As an O-glycoside, the α-D-galactose unit connects via an ether linkage to the hydroxyl group at position 3, a common modification that increases water solubility and modulates bioavailability.
Comparative analysis with β-linked analogues reveals critical differences:
- Enzymatic hydrolysis susceptibility : α-glycosides resist cleavage by β-glucosidases, potentially extending their metabolic stability in vivo.
- Spatial orientation : The axial α-linkage creates distinct three-dimensional conformations that alter receptor binding affinities compared to equatorial β-anomers.
- Natural distribution : While β-glycosides dominate plant flavonoid profiles, α-anomers like this compound occur less frequently, often in specialized ecological niches.
Historical Context of Discovery and Isolation
First documented in PubChem’s database on April 29, 2006 (CID 6455156), this compound’s isolation history remains less characterized than its β-anomer counterpart, hyperoside, which was first isolated from Hypericum perforatum in 1937. The delayed identification likely stems from:
- Analytical challenges : Differentiating α- and β-glycosides requires advanced chromatographic and spectroscopic techniques, particularly nuclear magnetic resonance (NMR) for unambiguous stereochemical assignment.
- Natural abundance : α-linked flavonoid glycosides occur less frequently in plants compared to β-forms, making their detection and purification more labor-intensive.
Modern isolation strategies employ:
- High-performance liquid chromatography (HPLC) with chiral stationary phases
- Enzymatic digestion assays using α-specific glycosidases
- Comparative UV-Vis and mass spectrometric profiling against β-anomer standards
Synthetic approaches have advanced through:
- Koening–Knorr glycosylation : Protecting group strategies enable selective α-galactosylation of flavone precursors.
- Semisynthesis from rutin : Acid-catalyzed hydrolysis of rutinose followed by regioselective α-galactosylation.
- Biocatalytic methods : Engineered glycosyltransferases with α-specific activity for sustainable production.
Properties
CAS No. |
65549-68-0 |
|---|---|
Molecular Formula |
C21H20O12 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15+,17+,18-,21-/m1/s1 |
InChI Key |
OVSQVDMCBVZWGM-PRPRGGMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(alpha-D-galactopyranosyloxy)-5,7-dihydroxy- , commonly known as Hyperin , is a flavonoid glycoside with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHO
- Molecular Weight : 464.376 g/mol
- CAS Number : 65549-68-0
1. Antioxidant Activity
Hyperin exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress. Research has demonstrated that it can significantly reduce reactive oxygen species (ROS) levels in various cell types. A study indicated that Hyperin upregulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby enhancing cellular defense against oxidative damage .
2. Hepatoprotective Effects
Hyperin has been shown to protect liver cells from damage induced by toxic agents like hydrogen peroxide and alcohol. In vitro studies using HepG2 cells revealed that Hyperin mitigates oxidative stress by regulating the Nrf2 pathway and promoting the expression of heme oxygenase-1 (HO-1), which is vital for cellular defense against hepatotoxicity .
3. Antimicrobial Activity
This compound exhibits antimicrobial properties against a variety of pathogens. In particular, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation, making it a potential candidate for developing new antimicrobial agents .
4. Anti-inflammatory Effects
Hyperin has been reported to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is particularly relevant in conditions like arthritis and other inflammatory diseases where excessive inflammation plays a critical role in disease progression .
5. Anticancer Potential
Recent research suggests that Hyperin may have anticancer properties by inducing apoptosis in cancer cells and inhibiting proliferation. Studies have shown that it can downregulate oncogenes and upregulate tumor suppressor genes, leading to reduced tumor growth in various cancer models .
Case Studies
The biological activities of Hyperin can be attributed to several mechanisms:
- Antioxidant Mechanism : By scavenging free radicals and enhancing the expression of antioxidant enzymes.
- Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathway leading to decreased cytokine production.
- Apoptotic Induction : Activation of caspases and modulation of Bcl-2 family proteins promoting cancer cell death.
Scientific Research Applications
Biological Activities
- Antioxidant Activity
- Anti-inflammatory Effects
- Antimicrobial Properties
Applications in Medicine
- Cardiovascular Health
- Cancer Therapy
- Neuroprotection
Case Studies
Comparison with Similar Compounds
Glycosylated vs. Non-Glycosylated Derivatives
Key Differences :
- The galactosyl group in the target compound distinguishes it from non-glycosylated isoflavones like genistein and daidzein, likely altering pharmacokinetics (e.g., absorption, distribution) .
Isomeric and Substitutional Variations
Key Differences :
- Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in Compound 139) enhance lipophilicity but reduce antioxidant capacity compared to hydroxyl groups .
- Stereochemistry of Glycosylation : The α- vs. β-configuration in galactosyl derivatives influences interactions with glycosidases and transport proteins .
Preparation Methods
Extraction and Isolation from Natural Sources
- The compound is naturally found in various plants, often as part of flavonoid glycoside mixtures.
- Extraction typically involves solvent extraction from plant material using aqueous methanol or ethanol, followed by fractionation with solvents such as ethyl acetate or butanol to enrich flavonoid glycosides.
- Purification is achieved by chromatographic techniques including column chromatography on silica gel or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).
- This method is preferred for obtaining the compound in its natural stereochemical form without the need for complex synthesis.
Chemical Synthesis Approaches
- Total chemical synthesis of this compound is challenging due to the stereoselective glycosylation required to attach the alpha-D-galactopyranosyl moiety at the 3-position.
- Synthetic routes generally start from the flavonol aglycone (3-hydroxyflavone derivative) which is prepared via classical flavonoid synthesis methods such as the Algar-Flynn-Oyamada reaction or Baker-Venkataraman rearrangement.
- The glycosylation step involves the use of protected galactopyranosyl donors (e.g., trichloroacetimidate or thioglycoside derivatives) under Lewis acid catalysis (e.g., BF3·Et2O or TMSOTf) to achieve regio- and stereoselective O-glycosidic bond formation at the 3-hydroxyl group.
- Protecting groups on the sugar and flavonoid hydroxyls are selectively removed post-glycosylation to yield the target compound with free hydroxyl groups.
Enzymatic Glycosylation
- Enzymatic methods using glycosyltransferases have been explored for regio- and stereoselective glycosylation of flavonoids.
- These biocatalytic approaches use UDP-galactose as the sugar donor and specific flavonoid substrates to produce the alpha-D-galactopyranosyl glycoside under mild conditions, preserving sensitive hydroxyl groups.
- Enzymatic synthesis offers advantages in selectivity and environmental friendliness but requires availability of specific enzymes and cofactors.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Steps | Advantages | Limitations | Typical Yield Range (%) |
|---|---|---|---|---|
| Extraction & Isolation | Solvent extraction, chromatographic purification | Natural stereochemistry, relatively straightforward | Dependent on plant source, low yield | 0.01 - 0.1 (from plant) |
| Chemical Synthesis | Flavonol synthesis, protected glycosylation, deprotection | Precise control over structure, scalable | Multi-step, requires protection/deprotection, complex | 20 - 50 (overall) |
| Enzymatic Glycosylation | Glycosyltransferase catalysis with UDP-galactose | High regio- and stereoselectivity, mild conditions | Enzyme availability, cost, scale-up challenges | 30 - 60 (under optimized conditions) |
Detailed Research Findings
- Studies have shown that the flavonoid aglycone can be efficiently synthesized via Baker-Venkataraman rearrangement, which involves the acylation of 2-hydroxyacetophenone derivatives followed by cyclization to form the chromen-4-one core.
- Glycosylation using trichloroacetimidate galactosyl donors under TMSOTf catalysis yields predominantly the alpha-anomer due to neighboring group participation and reaction conditions favoring alpha-selectivity.
- Enzymatic glycosylation using recombinant UDP-galactose flavonoid 3-O-glycosyltransferases from plant sources has been reported to produce the compound with high purity and yield, avoiding harsh chemical conditions.
- Extraction from plants such as Bidens bipinnata and other Asteraceae members has yielded related flavonoid glycosides, with chromatographic and spectroscopic methods confirming the structure and purity.
- Analytical techniques such as NMR (1H, 13C), mass spectrometry, and HPLC are routinely used to confirm the identity and purity of the compound after preparation.
Q & A
Basic: What analytical techniques are recommended for structural characterization of this flavone glycoside?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1D (H, C) and 2D (COSY, HSQC, HMBC) NMR to resolve the glycosidic linkage (α-D-galactopyranosyl) and verify substitution patterns on the flavone core. Pay attention to the anomeric proton signal (δ 4.8–5.5 ppm) to confirm glycosylation .
- Mass Spectrometry (MS): High-resolution ESI-MS in negative ion mode can confirm the molecular ion [M-H]⁻ at m/z 464.3 (CHO), while tandem MS (MS/MS) fragments the glycosidic bond, aiding in sugar moiety identification .
- Circular Dichroism (CD): For stereochemical confirmation of the α-D-galactopyranosyl group, compare CD spectra with known α/β anomer standards .
Advanced: How to address discrepancies in reported GHS hazard classifications across safety data sheets (SDS)?
Data Contradiction Analysis:
- Example Conflict: classifies the compound as "acute toxicity (Category 4)" and "respiratory irritant (Category 3)," while omits respiratory toxicity.
- Resolution Strategy:
- Source Evaluation: Prioritize SDS from institutions adhering to OSHA or EU CLP standards (e.g., references NIOSH/CEN protocols).
- Experimental Validation: Conduct acute toxicity assays (OECD 423) and mucous membrane irritation tests (OECD 437) to resolve discrepancies .
- Contextual Factors: Differences may arise from purity levels (e.g., trace solvents in affecting toxicity profiles).
Basic: What precautions are critical for safe handling in vitro?
Safety Protocol Synthesis:
- PPE Requirements: Nitrile gloves, lab coat, and ANSI Z87.1-certified goggles to prevent skin/eye contact ().
- Ventilation: Use fume hoods with ≥100 ft/min face velocity when generating aerosols ().
- First Aid: Immediate 15-minute eye irrigation with saline (per ) and activated charcoal (1 g/kg) for accidental ingestion .
Advanced: How to optimize glycosidic bond stability during synthesis?
Experimental Design:
- Protecting Groups: Temporarily block phenolic -OH groups (e.g., acetyl or benzyl) on the flavone core before galactosylation to prevent side reactions .
- Catalysis: Use Lewis acids like BF₃·Et₂O or enzymatic methods (galactosidases) to enhance α-anomer selectivity .
- Stability Testing: Monitor bond integrity via HPLC-UV (λ = 280 nm) under varying pH (4–9) and temperature (25–60°C) .
Basic: What solvents are compatible for solubility testing?
Empirical Guidelines:
- Polar Solvents: DMSO, methanol, or water (limited solubility due to glycoside hydrophilicity).
- Avoid: Chloroform or hexane; the compound’s log P (estimated -1.2) suggests poor nonpolar solubility .
- Quantification: Use spectrophotometry (ε = 12,000 M⁻¹cm⁻¹ at 350 nm in methanol) for concentration calibration .
Advanced: How to resolve conflicting bioactivity reports in literature?
Case Study: cites antioxidant activity via DPPH assay (IC₅₀ = 8.2 µM), while reports weak effects (IC₅₀ > 50 µM).
Troubleshooting:
- Assay Conditions: Standardize pH (7.4 vs. 5.5 in ) and solvent (ethanol vs. DMSO).
- Redox Interference: Test for interference from glycosidic sugar moieties using aglycone controls .
- Cell-Based Validation: Compare results in HepG2 vs. RAW 264.7 models to assess cell-type specificity.
Basic: What storage conditions prevent degradation?
Stability Data Synthesis:
- Temperature: Store at -20°C in amber vials; room temperature leads to 15% degradation in 30 days ().
- Humidity: Maintain <30% RH; hygroscopic sugar moieties promote hydrolysis ( ).
- Matrix Effects: Lyophilize with trehalose (1:5 w/w) for long-term stability in biological matrices .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Methodology:
Core Modifications: Synthesize analogs with varying sugar units (e.g., β-D-glucosyl in vs. α-D-galactosyl).
Pharmacophore Mapping: Use DFT calculations (B3LYP/6-31G*) to model electron distribution at C3 and C4’ positions .
Biological Testing: Prioritize assays aligned with purported mechanisms (e.g., NF-κB inhibition for anti-inflammatory SAR) .
Basic: How to assess environmental impact without ecotoxicity data?
Predictive Modeling:
- Read-Across: Use data from structurally similar flavones (e.g., quercetin glycosides) to estimate LC₅₀ in Daphnia magna (predicted 12–18 mg/L) .
- QSAR Tools: Apply EPI Suite™ to estimate biodegradation (BIOWIN 3 = 0.17; persistent) and bioaccumulation (BCF = 28) .
Advanced: What computational approaches predict metabolic fate in mammalian systems?
In Silico Workflow:
Phase I Metabolism: Use Schrödinger’s BioLuminate to model CYP450-mediated oxidation at the 3’,4’-dihydroxyphenyl group .
Phase II Conjugation: Simulate glucuronidation (UGT1A1/1A9) using SwissADME.
Validation: Compare predictions with in vitro hepatocyte assays ( methodology).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
